2-(3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “2,5-dimethoxy phenylethylamine”, an important pharmaceutical intermediate, involves a sequence of reactions starting from “1,4-dimethoxy benzene” and "chloracetyl chloride" . Another study reported the synthesis of novel amides starting from “2,3-dimethoxybenzoic acid” or “3-acetoxy-2-methylbenzoic acid” and amine derivatives .Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. For example, the synthesis of “2,5-dimethoxy phenylethylamine” involves a Friedel-Crafts reaction . Another study reported the synthesis of novel amides involving the use of TEA as a base and THF as a solvent .Scientific Research Applications
Supramolecular Complexes and Conformational Studies
Hydantoin-5-acetic acid, structurally similar to 2-(3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid, has been analyzed for its conformational preferences, which are crucial for the formation of supramolecular complexes. These complexes have implications in drug design and material science, offering insights into hydrogen bonding arrangements and molecular conformations (Gerhardt, Tutughamiarso, & Bolte, 2012).
Novel Synthetic Pathways
Research on derivatives of iminoimidazolidin-4-one, closely related to the target compound, demonstrates innovative synthetic pathways. These pathways enable the creation of a variety of compounds, potentially useful in medicinal chemistry and drug development (Shestakov, Sidorenko, & Shikhaliev, 2007).
Antimicrobial Activity
Derivatives of imidazolidine, akin to the compound , have shown promising antimicrobial activities. This suggests the potential of this compound derivatives in developing new antimicrobial agents, which is crucial in the fight against drug-resistant microbial strains (Magd El-Din, Roaiah, Elsharabasy, & Hassan, 2007).
Pharmacological Research
The structural analogs of this compound have been evaluated for their pharmacological profiles, including inhibitory activities against specific enzymes. This research avenue opens up potential therapeutic applications and drug development strategies, underscoring the compound's relevance in pharmacology (Hayashi et al., 1989).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(3-(2,5-Dimethoxyphenyl)-2-oxoimidazolidin-1-yl)acetic acid It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of This compound Based on the properties of similar indole derivatives, it can be inferred that the compound may interact with its targets, leading to changes in their function . The specific changes would depend on the nature of the target and the type of interaction.
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
The molecular and cellular effects of This compound Based on the known biological activities of similar indole derivatives, it can be inferred that the compound may have a variety of effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-19-9-3-4-11(20-2)10(7-9)15-6-5-14(13(15)18)8-12(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBSVDZOETYXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCN(C2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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